molecular formula C23H15N2O8S+ B561146 2,3,4,4'-Tetrahydroxybenzophenone 1,2-naphthoquinonediazido-5-sulfonate CAS No. 107761-81-9

2,3,4,4'-Tetrahydroxybenzophenone 1,2-naphthoquinonediazido-5-sulfonate

Cat. No.: B561146
CAS No.: 107761-81-9
M. Wt: 479.439
InChI Key: BUMXRXXEAWKICQ-UHFFFAOYSA-O
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Description

2,3,4,4’-Tetrahydroxybenzophenone 1,2-naphthoquinonediazido-5-sulfonate is a chemical compound with the CAS number 107761-81-9 . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular formula of this compound is C23H15N2O8S+ . It has a molecular weight of 479.4 g/mol . The IUPAC name is 5-[2,3-dihydroxy-4-(4-hydroxybenzoyl)phenoxy]sulfonyl-1-hydroxynaphthalene-2-diazonium . The InChI string and the canonical SMILES string provide a detailed description of the structure of the molecule .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 479.4 g/mol . It has 4 hydrogen bond donors and 9 hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The exact mass and the monoisotopic mass of the compound is 479.05491161 g/mol . The topological polar surface area is 178 Ų . The heavy atom count is 34 . The formal charge is 1 .

Scientific Research Applications

Synthesis and Photochemistry

Research on 1,2-naphthoquinonediazide-(2)-sulfonic acid esters, which are structurally related to the query compound, focuses on their synthesis and photochemical behavior. These compounds are used to form specific photochemically induced products, indicating their relevance in photoresist materials and photolithographic processes in the semiconductor industry (Bendig et al., 1992).

Polymer Science

In polymer science, derivatives of related structures are synthesized for applications in fuel cells and as membrane materials. For instance, sulfonated polyimides synthesized from related diamines show promising properties for use in fuel cells due to their proton conductivity and thermal stability (Chen et al., 2006). These findings highlight the potential for using complex sulfonated compounds in high-performance materials.

Organic Synthesis and Pharmacology

The synthesis of 2,2′,4,4′—Tetrahydroxybenzophenone itself, an intermediate in organic synthesis and pharmacology, underscores the importance of such compounds in synthesizing more complex molecules that could have various applications ranging from materials science to drug development (Fei, 2000).

Novel Sulfonated Membranes

The development of novel sulfonated membranes for direct methanol fuel cell applications from compounds structurally related to the query suggests its potential use in energy technologies. These membranes exhibit high selectivity and low methanol permeability, essential for efficient fuel cell performance (Li et al., 2009).

Safety and Hazards

The compound has been classified with the GHS02 symbol, indicating that it is dangerous . The hazard statements include H413 and H242 . The precautionary statements include P210, P220, P234, P280, P370+P378, P403+P235, P411, P420, and P501 .

Properties

IUPAC Name

5-[2,3-dihydroxy-4-(4-hydroxybenzoyl)phenoxy]sulfonyl-1-hydroxynaphthalene-2-diazonium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14N2O8S/c24-25-17-10-8-14-15(21(17)28)2-1-3-19(14)34(31,32)33-18-11-9-16(22(29)23(18)30)20(27)12-4-6-13(26)7-5-12/h1-11,24H,(H2,26,27,28)/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMXRXXEAWKICQ-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2O)[N+]#N)C(=C1)S(=O)(=O)OC3=C(C(=C(C=C3)C(=O)C4=CC=C(C=C4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N2O8S+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801044952
Record name 5-[2,3-Dihydroxy-4-(4-hydroxybenzoyl)phenoxy]sulfonyl-1-hydroxynaphthalene-2-diazonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801044952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107761-81-9
Record name 5-[2,3-Dihydroxy-4-(4-hydroxybenzoyl)phenoxy]sulfonyl-1-hydroxynaphthalene-2-diazonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801044952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Naphthoquinonediazide-5-sulfonic acid 2,3,4,4'-tetrahydroxybenzophenone ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Reaction mass of 105641-66-5 and 105935-62-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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